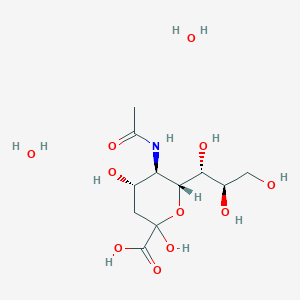![molecular formula C9H17FN2O B1485846 1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane CAS No. 2165397-27-1](/img/structure/B1485846.png)
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane
Übersicht
Beschreibung
1-(3R,4S)-4-Fluorooxolan-3-yl]-1,4-diazepane is a heterocyclic compound which has been used in a variety of scientific research applications. It has been studied in the fields of medicinal chemistry, biochemistry, and physiological research. The purpose of
Wissenschaftliche Forschungsanwendungen
Regiospecific Synthesis and Structural Studies
The regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, which are structurally related to "1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane", demonstrates the chemical versatility of these compounds. The study highlights the structural determination through X-ray crystallography, revealing the molecular conformation and torsion introduced by the seven-membered diazepin-2-one moiety. This research provides a deeper understanding of the electronic and structural parameters influencing the reactivity and properties of these molecules, useful for designing drugs and materials with specific functionalities (Alonso et al., 2020).
Asymmetric Synthesis for Functionalized Piperazines and 1,4-Diazepanes
Another study focused on the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into functionalized piperazines and 1,4-diazepanes. This research indicates the potential of using "1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane" and related structures as precursors for developing novel compounds with significant biological activity. The transformation processes outlined provide a pathway for synthesizing diverse molecular architectures, which could be beneficial in pharmaceutical research and development (Dekeukeleire et al., 2012).
Mechanistic Insight into Reactivity of Oxotransferases
Research into the reactivity of oxotransferases with novel asymmetric dioxomolybdenum(VI) model complexes, including those related to "1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane", provides significant insights into enzymatic reactions and catalysis. These findings could lead to the development of new catalysts for industrial processes, offering environmentally friendly and efficient alternatives to traditional methods. The study's focus on the structural and electronic effects influencing reaction mechanisms is crucial for designing more effective and selective catalysts (Mayilmurugan et al., 2011).
Tuning Olefin Epoxidation
The study on tuning the olefin epoxidation reaction using manganese(III) complexes of bisphenolate ligands, including those structurally similar to "1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane", highlights the potential of these compounds in catalytic reactions. By modifying the Lewis basicity of ligands, researchers can influence the reactivity and selectivity of the epoxidation process, which is essential for the synthesis of epoxides, valuable intermediates in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Eigenschaften
IUPAC Name |
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c10-8-6-13-7-9(8)12-4-1-2-11-3-5-12/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZISFLVHTVIP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485764.png)
![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)
![1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485766.png)
![1-{[(2-Hydroxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485767.png)
![1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485769.png)
![1-{[(4-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485770.png)
![1-{[(4-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485772.png)
![1-{[(4-Methoxy-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485776.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)

![2-Hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1485782.png)

